Pap-IN-2

Osteoporosis Purple Acid Phosphatase Enzyme Inhibition

Osteoclast bone resorption studies demand highly potent, validated PAP inhibitors. Pap-IN-2 (Compound 35) is an α-aminonaphthylmethylphosphonic acid derivative with a Ki of 186 nM against mammalian purple acid phosphatase-one of the two most potent PAP inhibitors from the 2023 Feder et al. optimization study. • Ki = 186 nM (mammalian PAP); benchmark comparator PAP-IN-1: Ki = 168 nM • Validated for in vitro target engagement, SAR studies & hit-to-lead optimization • Custom synthesis available; inquire for bulk quantities

Molecular Formula C26H46NO5P
Molecular Weight 483.6 g/mol
Cat. No. B12391459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePap-IN-2
Molecular FormulaC26H46NO5P
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=C(C=C1)OC)P(=O)(O)O
InChIInChI=1S/C26H46NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)27-26(33(29,30)31)23-19-21-24(32-2)22-20-23/h19-22,26H,3-18H2,1-2H3,(H,27,28)(H2,29,30,31)
InChIKeyTUEIJAMJKFTRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pap-IN-2: Nanomolar PAP Inhibitor


Pap-IN-2, also referred to as Compound 35, is a potent inhibitor of purple acid phosphatase (PAP), a binuclear metallohydrolase [1]. It is a synthetic small molecule with the molecular formula C26H46NO5P and a molecular weight of 483.62 g/mol, classified as an α-aminonaphthylmethylphosphonic acid derivative . Its primary application lies in the development of novel anti-osteoporotic agents, as PAP activity in osteoclasts is directly linked to bone resorption .

Target Purple Acid Phosphatase (PAP)
Study Type Enzyme inhibition and SAR analysis
Model Context Osteoclast-mediated bone resorption research

Pap-IN-2: Specificity & Potency


Substituting Pap-IN-2 with a generic or other PAP inhibitor is not scientifically valid due to the specific structure-activity relationships that govern its potency. The inhibitory effect of α-aminonaphthylmethylphosphonic acid derivatives is highly dependent on the length of the acyl chain, with potency improving up to a specific carbon number before decreasing [1]. The 2023 optimization study identified compounds 28 and 35 as the two most potent mammalian PAP inhibitors reported at the time, with Ki values of 168 nM and 186 nM respectively [2]. Therefore, even a small structural change, such as a different acyl chain length, can result in a significantly less potent or even inactive molecule, underscoring the need for exact compound procurement to ensure experimental reproducibility.

Acyl chain sensitivity
Inhibition potency is highly chain-length dependent; structural analogs may not reproduce the reported inhibition profile.
Target identity confusion
Compounds named PAP-1 or PAP-2 target different proteins (Kv1.3, RdRp). Using a wrong PAP inhibitor would invalidate experimental outcomes.
Analog potency divergence
Close structural analog (Compound 28) exhibits a different Ki; inhibitor performance may not transfer directly without verification.

Pap-IN-2: Potency Comparison Against PAP


Head-to-Head Potency vs. PAP-IN-1

In a direct head-to-head comparison within the same 2023 study, Pap-IN-2 (Compound 35) exhibited a Ki of 186 nM against pig PAP, while its close analog PAP-IN-1 (Compound 28) showed a slightly higher potency with a Ki of 168 nM. Both compounds were identified as the two most potent inhibitors in the series [1].

Head-to-head vs. PAP-IN-1
Head-to-head
Ki 186 nM vs. 168 nM (10.7% less potent)
Supports inhibitor ranking context
In vitro pig PAP enzyme assay; pH 4.9 acetate buffer
Osteoporosis Purple Acid Phosphatase Enzyme Inhibition

Potency vs. Tetradecyl-Derivative Inhibitor

A cross-study comparison reveals a significant advancement in potency. Pap-IN-2 (Ki = 186 nM) is over 40-fold more potent than a previously reported tetradecyl-derivative of the same chemical class, which had a Kic of 8 μM (8000 nM) against pig PAP [2]. This highlights the success of the rational structure-based design approaches employed to optimize the α-aminonaphthylmethylphosphonic acid scaffold [1].

Potency vs. tetradecyl-deriv.
Cross-study comparable
>43-fold improvement (186 nM vs. 8000 nM)
Supports scaffold optimization interpretation
Cross-study comparison; assay conditions may vary
Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Target Specificity for Bone Resorption

Pap-IN-2 is specifically identified as an inhibitor of purple acid phosphatase (PAP), an enzyme with a validated and direct role in bone resorption and the pathogenesis of osteoporosis [1]. While it lacks broad off-target profiling data (a class-level inference), its classification as a lead compound specifically for anti-osteoporotic drug development is supported by the primary literature . This is in contrast to other compounds with "PAP" in their name, such as PAP-1, which targets the Kv1.3 potassium channel (EC50=2 nM) for immunosuppression, or PAP-2, which targets SARS-CoV-2 RdRp (EC50=1.11 μM) for antiviral applications .

Target specificity
Class-level inference
PAP enzyme vs. Kv1.3 (PAP-1) vs. RdRp (PAP-2)
Supports target identity verification
Review vendor datasheet to avoid nomenclature mismatch
Target Validation Bone Resorption Osteoporosis Therapeutics

Potency vs. Early Generation PAP Inhibitors

Pap-IN-2 (Ki = 186 nM) demonstrates a potency that is orders of magnitude greater than earlier classes of PAP inhibitors. For instance, a series of α-alkoxynaphthylmethylphosphonic acids from 2009 were reported to have Ki values as low as 4 μM (4000 nM) [2]. The 2023 study notes that nanomolar inhibition potencies for PAP inhibitors had only been achieved with phosphonate-containing molecules, and compounds like 28 and 35 represent the most potent examples [1].

Potency vs. early inhibitors
Cross-study comparable
>21-fold improvement (186 nM vs. 4000 nM)
Generation shift context
Comparison to α-alkoxyphosphonic acid class
Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Pap-IN-2: Osteoporosis Research Applications


Osteoclast-Mediated Bone Resorption

Pap-IN-2 is an ideal chemical probe for in vitro studies aiming to elucidate the mechanistic role of purple acid phosphatase in osteoclast function. With a validated Ki of 186 nM against mammalian PAP, it can be used in cell-based assays to confirm target engagement and downstream effects on bone resorption markers [1]. Its nanomolar potency ensures effective enzyme inhibition at concentrations relevant for cellular studies.

SAR Analysis of PAP Inhibitors

As one of the two most potent inhibitors from a 2023 optimization campaign, Pap-IN-2 (Compound 35) serves as a key benchmark for SAR studies focused on α-aminonaphthylmethylphosphonic acid derivatives. Its close analog, PAP-IN-1 (Compound 28; Ki = 168 nM), provides a direct comparator within the same chemical series, allowing researchers to quantify the impact of specific structural modifications on inhibitory potency [1].

Lead for Osteoporosis Drug Discovery

Pap-IN-2 is explicitly validated in the primary literature as a lead candidate for the development of novel anti-osteoporotic agents [1]. It can be procured as a starting point for hit-to-lead optimization campaigns, ADME/Tox profiling, and in vivo efficacy studies in animal models of osteoporosis, where inhibition of PAP is expected to slow bone resorption.

PAP Inhibition Assay Reference Standard

Given its well-characterized Ki value (186 nM) and publication in a peer-reviewed journal, Pap-IN-2 can be utilized as a positive control or reference standard in biochemical assays designed to screen for novel PAP inhibitors. Its use ensures assay quality and enables accurate cross-study comparisons of new inhibitor potencies [1].

Application
Selection Property
Validation Focus
Bone resorption model studies
PAP inhibition profile
Target engagement and resorption markers
SAR benchmark analysis
Potency ranking within series
Structure-activity relationship interpretation
Osteoporosis pathway research
Optimized α-aminophosphonic acid scaffold
In vitro model response context
Biochemical assay reference
Characterized inhibition constant
Cross-study potency comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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